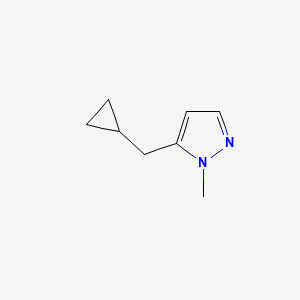

5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The cyclopropylmethyl group is derived from cyclopropane and is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the coupling reaction of cyclopropanemethanol with alkynes to form substituted allylic alcohols . Another possible method could be the use of diazo compounds, such as diazomethane, which can react with olefins to produce cyclopropanes in a two-step manner .

Molecular Structure Analysis

Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation. The Coulson-Moffit model uses bent bonds. The C-C bonds are formed by overlap of two sp-hybrid orbitals . Alternatively, the structure can be explained with the Walsh model .

Chemical Reactions Analysis

Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible . This is explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .

Applications De Recherche Scientifique

Synthesis and Bioactivities

Synthesis of Derivatives : A new series of 1H-pyrazole derivatives containing an aryl sulfonate moiety have been synthesized. These compounds have shown potential anti-inflammatory activity and antimicrobial effects against both Gram-positive and Gram-negative bacterial and fungal strains. The compound 5b emerged as a potent anti-inflammatory agent, highlighting the chemical versatility of pyrazole derivatives for therapeutic applications (Kendre et al., 2013).

Biological Evaluation : Extensive work has been done to evaluate the biological activities of sulfonamide-containing 1,5-diarylpyrazole derivatives. These studies have led to the identification of several potent and selective inhibitors of cyclooxygenase-2 (COX-2), showcasing the potential of pyrazole derivatives in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antiproliferative Agents

Novel Antiproliferative Compounds : The chemical synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has demonstrated significant cytotoxic effects against breast cancer and leukemic cells. These findings suggest the utility of pyrazole derivatives as potential small molecule inhibitors for the treatment of leukemia and breast cancer, further exemplifying their role in developing new cancer therapies (Ananda et al., 2017).

Antioxidant and Anticancer Activities

Antioxidant and Anticancer Evaluation : Research into 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives has shown that these compounds possess significant radical scavenging activity and cytotoxic properties against colorectal carcinoma cells. This supports the potential therapeutic applications of pyrazole derivatives in cancer treatment, highlighting their capacity to induce apoptosis in cancer cells through activation of autophagy proteins (Cadena-Cruz et al., 2021).

Structural and Theoretical Investigations

Molecular Structure Analysis : Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have combined experimental and theoretical approaches to understand the molecular structure and properties of pyrazole derivatives. These investigations provide valuable insights into the electronic transitions within the molecule, which are crucial for designing compounds with desired biological or chemical properties (Viveka et al., 2016).

Safety and Hazards

The safety data sheet for cyclopropyl bromide, a related compound, indicates that it is extremely flammable, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-(cyclopropylmethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-8(4-5-9-10)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWZHVNTNOAMCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955952.png)

![Tert-butyl 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2955962.png)

![3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid](/img/structure/B2955964.png)

![4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2955965.png)

![Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2955969.png)